N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a sulfonyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazolone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
- N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
- N-(4-(1H-benzimidazol-2-yl)phenyl)-4-(propylsulfonyl)benzamide
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of the 3-methylpiperidin-1-yl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can result in differences in biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-5-4-16-30(17-18)34(32,33)22-14-10-20(11-15-22)26(31)27-21-12-8-19(9-13-21)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,18H,4-5,16-17H2,1H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXVNNAPOKKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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